Welcome to the BenchChem Online Store!
molecular formula C14H18NO4P B8540170 Phosphonic acid, [(5-phenyl-3-isoxazolyl)methyl]-, diethyl ester CAS No. 89102-76-1

Phosphonic acid, [(5-phenyl-3-isoxazolyl)methyl]-, diethyl ester

Cat. No. B8540170
M. Wt: 295.27 g/mol
InChI Key: AHWFZDXFEZZDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04812470

Procedure details

3-Chloromethyl-5-phenylisoxazole (2.07 g, 10 mmol) and triethylphosphite (1.72 ml, 10 mmol) were heated at reflux for 2 h then the mixture distilled under reduced pressure to yield the title compound (1.85 g, 6.27 mmol, 63%); b.p. 192° at 0.5 mm Hg; νmax (film) 2980, 2900, 1610, 1590, 1570, 1500, 1450, 1420, 1390, 1250, 1160, 1060-1010, 970, 760, 690 cm-1 ; δH (CDCl3) 1.30 (3H, t, J 7 Hz, OCH2CH3), 3.30 (2H, d, J 21 Hz, CH2 --P), 4.20 (2H, m, OCH2CH3), 6.60 (1H, s, CH-het), 7.2-7.9 (5H, m, Ph).
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:5][N:4]=1.[CH2:14]([O:16][P:17]([O:21]CC)[O:18][CH2:19][CH3:20])[CH3:15]>>[CH2:14]([O:16][P:17]([CH2:2][C:3]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[O:5][N:4]=1)([O:18][CH2:19][CH3:20])=[O:21])[CH3:15]

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
ClCC1=NOC(=C1)C1=CC=CC=C1
Name
Quantity
1.72 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the mixture distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(OCC)CC1=NOC(=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.27 mmol
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.